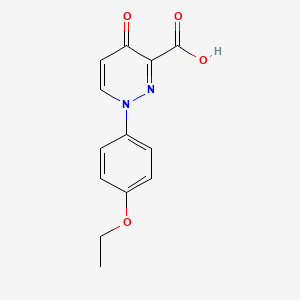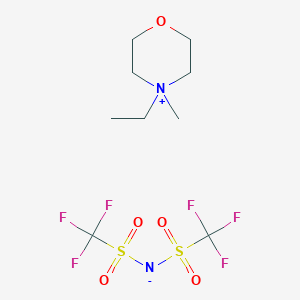
N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide is a chemical compound with the molecular formula C9H16F6N2O5S2. It is known for its unique properties and applications in various scientific fields. This compound is often used in the development of ionic liquids, which are salts in the liquid state that have a wide range of applications in chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of morpholine derivatives with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethylsulfonyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholinium salts, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide exerts its effects involves its interaction with molecular targets and pathways. The compound’s ionic nature allows it to interact with various substrates, facilitating reactions and processes. Its trifluoromethylsulfonyl groups play a crucial role in its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl bis(trifluoromethyl)sulfonyl imide
- N-Ethyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide is unique due to its specific combination of morpholinium and trifluoromethylsulfonyl groups. This combination imparts distinct properties such as high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make it particularly valuable in applications requiring robust and versatile ionic liquids .
Properties
Molecular Formula |
C9H16F6N2O5S2 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-ethyl-4-methylmorpholin-4-ium |
InChI |
InChI=1S/C7H16NO.C2F6NO4S2/c1-3-8(2)4-6-9-7-5-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-7H2,1-2H3;/q+1;-1 |
InChI Key |
FBWSQIKCOAWUQM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CCOCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


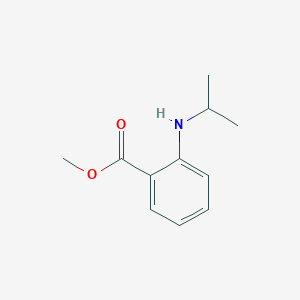
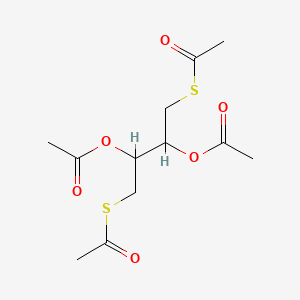
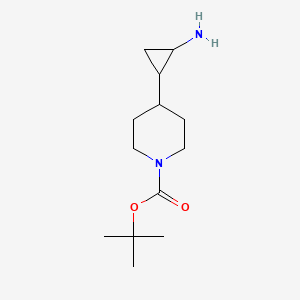
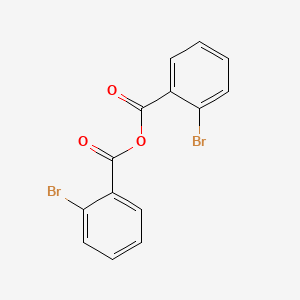

![3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12113864.png)
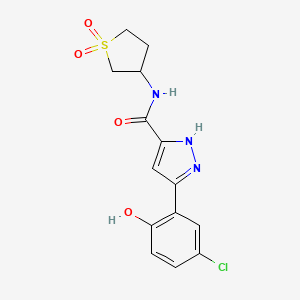
![1-(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzenesulfonyl)pyrrolidine](/img/structure/B12113869.png)


![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-1-(4-methoxyphenyl)urea](/img/structure/B12113887.png)
